(3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
Overview
Description
(3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate aniline derivative with a thioamide under acidic or basic conditions.
Condensation Reaction: The final step involves the condensation of the thiazolidinone intermediate with the brominated indole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry
Synthesis of New Derivatives: The compound can serve as a starting material for the synthesis of new thiazolidinone and indole derivatives with potential biological activities.
Biology
Enzyme Inhibition: Thiazolidinones are known to inhibit various enzymes, making this compound a potential candidate for enzyme inhibition studies.
Medicine
Antimicrobial Activity:
Anti-inflammatory Activity: The compound may exhibit anti-inflammatory properties, making it a candidate for anti-inflammatory drug development.
Industry
Material Science: The compound’s unique structure may find applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of (3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The indole moiety may also contribute to binding interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Similar structure but without the bromine atom.
(3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-chloro-1,3-dihydro-2H-indol-2-one: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3Z)-3-(3-Anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one may enhance its reactivity and biological activity compared to similar compounds. Bromine atoms can participate in halogen bonding, which can influence the compound’s interactions with biological targets.
Properties
IUPAC Name |
3-(3-anilino-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)-5-bromoindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2S2/c18-9-6-7-12-11(8-9)13(15(22)19-12)14-16(23)21(17(24)25-14)20-10-4-2-1-3-5-10/h1-8,20,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFCEHBFNMGIFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.